Sasd
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H16N5NaO9S3 |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H17N5O9S3.Na/c17-20-19-9-1-2-10(11(22)7-9)15(25)18-4-6-32-31-5-3-14(24)30-21-13(23)8-12(16(21)26)33(27,28)29;/h1-2,7,12,22H,3-6,8H2,(H,18,25)(H,27,28,29);/q;+1/p-1 |
InChI Key |
OYCYBJVCALFRON-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Role of the SLC17A5 Gene in Sialic Acid Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SLC17A5 gene encodes sialin, a lysosomal membrane protein crucial for the transport of free sialic acid from the lysosome to the cytoplasm. This process is a vital step in the recycling of sialic acids derived from the breakdown of glycoconjugates. Dysfunctional sialin, resulting from mutations in the SLC17A5 gene, leads to the accumulation of free sialic acid within lysosomes, causing a spectrum of autosomal recessive neurodegenerative disorders known as free sialic acid storage diseases (FSASDs). These range in severity from the infantile-onset Infantile Sialic Acid Storage Disease (ISSD) to the milder, later-onset Salla disease. This technical guide provides a comprehensive overview of the function of SLC17A5, the pathophysiology of associated diseases, quantitative data on gene expression and substrate accumulation, detailed experimental protocols for studying SLC17A5 function, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to SLC17A5 (Sialin)
The SLC17A5 gene, located on chromosome 6, provides the genetic blueprint for sialin, a member of the solute carrier family 17.[1][2][3] Sialin functions as a proton-coupled symporter, utilizing the proton gradient across the lysosomal membrane to drive the efflux of anionic monosaccharides, primarily free N-acetylneuraminic acid (sialic acid), from the lysosomal lumen into the cytosol.[4][5][6] This transport mechanism is essential for the cellular homeostasis of sialic acid, a critical component of glycoproteins and glycolipids involved in numerous cellular processes, including cell adhesion and signaling.[1][7]
Beyond its primary role in sialic acid transport, sialin has been shown to transport other molecules, including glucuronic acid, and under certain conditions, can function as a nitrate transporter at the plasma membrane and a vesicular transporter for excitatory amino acids like aspartate and glutamate in specialized cell types.[4][8][9]
Pathophysiology of Free Sialic Acid Storage Diseases (FSASDs)
Mutations in the SLC17A5 gene impair or completely abolish the transport function of sialin, leading to the intralysosomal accumulation of free sialic acid.[1][2][10] This accumulation is the hallmark of FSASDs, a group of lysosomal storage disorders with a wide spectrum of clinical severity.[2][10][11]
-
Infantile Sialic Acid Storage Disease (ISSD): This is the most severe form, characterized by early-onset failure to thrive, hepatosplenomegaly, coarse facial features, and profound neurological deficits.[3][10][11] Individuals with ISSD have mutations that lead to a complete loss of sialin function, resulting in massive accumulation of sialic acid in lysosomes.[2]
-
Salla Disease: This is a milder, slowly progressive form of FSASD, first described in individuals from the Salla region of Finland.[2][3] Symptoms typically appear in the first year of life and include hypotonia, ataxia, and intellectual disability.[10][12] The most common mutation in Salla disease is a single amino acid substitution that results in a partially functional sialin protein, leading to a less severe accumulation of sialic acid compared to ISSD.[2]
The severity of the disease phenotype directly correlates with the residual transport activity of the mutant sialin protein and the extent of sialic acid accumulation.[1][2]
Quantitative Data
Sialic Acid Accumulation in Patient-Derived Fibroblasts
The following table summarizes the levels of free sialic acid in cultured fibroblasts from individuals with FSASDs compared to healthy controls.
| Cell Type | Free Sialic Acid (nmol/mg protein) | Fold Increase vs. Control | Reference |
| Control | ~1.0 | - | [13] |
| Salla Disease | ~10.0 | ~10x | [13] |
| ISSD | ~139.0 | ~139x | [13] |
SLC17A5 mRNA Expression in Human Tissues
The expression of SLC17A5 varies across different human tissues. The following table presents representative mRNA expression levels from the Genotype-Tissue Expression (GTEx) project, reported in Transcripts Per Million (TPM).
| Tissue | Median TPM |
| Brain - Cerebellum | 35.6 |
| Brain - Cortex | 28.4 |
| Thyroid | 25.1 |
| Adrenal Gland | 21.9 |
| Ovary | 18.7 |
| Lung | 17.5 |
| Spleen | 16.3 |
| Kidney - Cortex | 15.9 |
| Liver | 11.2 |
| Heart - Left Ventricle | 8.5 |
| Muscle - Skeletal | 5.4 |
| Skin - Sun Exposed | 4.8 |
| Whole Blood | 2.1 |
| (Data sourced from the GTEx Portal on November 12, 2025) |
Experimental Protocols
Isolation of Lysosomes from Cultured Fibroblasts
This protocol describes the differential centrifugation method for enriching lysosomes from cultured cells.
Materials:
-
Homogenization Buffer: 250 mM Sucrose, 2 mM EDTA, 1.5 mM MgCl₂, 10 mM KCl, 20 mM HEPES, pH 7.4.
-
Protease and phosphatase inhibitor cocktails.
-
Dounce homogenizer with a tight-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Harvest cultured fibroblasts and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold Homogenization Buffer supplemented with protease and phosphatase inhibitors.
-
Allow the cells to swell on ice for 15-20 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer with 15-20 strokes.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new tube.
-
Centrifuge the post-nuclear supernatant at 20,000 x g for 20 minutes at 4°C to pellet the lysosome-enriched fraction.
-
Discard the supernatant. The resulting pellet is the crude lysosomal fraction.
-
For further purification, the crude lysosomal fraction can be subjected to density gradient centrifugation.
-
Resuspend the lysosomal pellet in an appropriate buffer for downstream applications, such as transport assays or western blotting.
Measurement of Free Sialic Acid in Cultured Cells
This protocol outlines the steps for the quantification of free sialic acid using a thiobarbituric acid-based colorimetric assay.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Periodate solution (e.g., 25 mM periodic acid in 0.125 M H₂SO₄).
-
Arsenite solution (e.g., 2% sodium arsenite in 0.5 M HCl).
-
Thiobarbituric acid (TBA) solution, 0.1 M, pH 9.0.
-
Acidified butanol (butanol containing 5% v/v 12 M HCl).
-
Sialic acid standard solution.
-
Spectrophotometer.
Procedure:
-
Harvest and wash cultured cells with PBS.
-
Lyse the cells and precipitate proteins by adding ice-cold 10% TCA.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the protein precipitate.
-
Transfer the supernatant containing free sialic acid to a new tube.
-
To a known volume of the supernatant, add the periodate solution and incubate at 37°C for 30 minutes to oxidize the sialic acid.
-
Add the arsenite solution to stop the periodate oxidation.
-
Add the TBA solution and heat at 100°C for 15 minutes to develop a pink color.
-
Extract the colored product into acidified butanol.
-
Measure the absorbance of the butanol phase at 549 nm.
-
Quantify the sialic acid concentration by comparing the absorbance to a standard curve generated with known concentrations of sialic acid.
Generation of an SLC17A5 Knockout Cell Line using CRISPR-Cas9
This protocol provides a general workflow for creating an SLC17A5 knockout cell line.
Materials:
-
A suitable host cell line (e.g., HEK293T).
-
CRISPR-Cas9 plasmid expressing Cas9 nuclease and a guide RNA (gRNA) targeting an early exon of SLC17A5.
-
Transfection reagent.
-
Single-cell cloning supplies (e.g., 96-well plates).
-
Genomic DNA extraction kit.
-
PCR reagents and primers flanking the gRNA target site.
-
Sanger sequencing reagents.
-
Western blotting reagents and an antibody against sialin.
Procedure:
-
gRNA Design: Design and clone a gRNA sequence targeting an early exon of the SLC17A5 gene into a Cas9 expression vector.
-
Transfection: Transfect the host cell line with the CRISPR-Cas9 plasmid.
-
Selection (Optional): If the plasmid contains a selection marker, apply the appropriate selection agent to enrich for transfected cells.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Expansion: Expand the single-cell clones into larger populations.
-
Genomic DNA Analysis: Extract genomic DNA from each clone and perform PCR to amplify the targeted region of the SLC17A5 gene. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Perform western blotting on cell lysates from candidate knockout clones to confirm the absence of sialin protein expression.
-
Functional Validation: Functionally validate the knockout by measuring the accumulation of intracellular free sialic acid.
Visualizations
Lysosomal Sialic Acid Efflux Pathway
References
- 1. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]
- 2. How to Construct a CRISPR Knockout (KO) Cell Line | Ubigene [ubigene.us]
- 3. LYSOSOMAL ISOLATION PROTOCOL [protocols.io]
- 4. Degradation and Turnover of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Genetic Disorders of Glycan Degradation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for non-lysosomal storage of N-acetylneuraminic acid (sialic acid) in sialuria fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 11. Free Sialic Acid Storage Disorder: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Sialin (SLC17A5) functions as a nitrate transporter in the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
infantile free sialic acid storage disease (ISSD) overview
An In-depth Technical Guide to Infantile Free Sialic Acid Storage Disease (ISSD)
Executive Summary
Infantile Free Sialic Acid Storage Disease (ISSD) represents the most severe phenotype of a spectrum of neurodegenerative lysosomal storage disorders known as Free Sialic Acid Storage Disorders (FSASD).[1] It is an autosomal recessive condition arising from mutations in the SLC17A5 gene, which encodes the lysosomal sialic acid transporter, sialin.[2][3] Dysfunction of this transporter leads to the accumulation of free N-acetylneuraminic acid (sialic acid) within lysosomes, triggering a cascade of cellular pathology.[2][4] Clinically, ISSD is characterized by a severe, early-onset presentation that can include nonimmune hydrops fetalis, severe developmental delay, failure to thrive, coarse facial features, hepatosplenomegaly, and cardiomegaly.[1][5] The disease progresses rapidly, with mortality typically occurring in early childhood.[1][6] Diagnosis relies on the quantification of free sialic acid in urine and cultured fibroblasts, confirmed by molecular genetic analysis of the SLC17A5 gene.[7][8] Currently, no curative therapy exists, and management is entirely supportive.[7][9] This document provides a comprehensive overview of the molecular basis, pathophysiology, quantitative clinical data, and key experimental methodologies relevant to ISSD research and therapeutic development.
Pathophysiology and Genetic Basis
The Role of Sialin (SLC17A5)
ISSD is caused by biallelic pathogenic variants in the SLC17A5 gene, located on chromosome 6q14-q15.[2][10] This gene provides the blueprint for sialin, a 495-amino acid lysosomal membrane protein with 12 transmembrane domains.[3][11] Sialin functions as a proton-coupled transporter, responsible for the efflux of free sialic acid (N-acetylneuraminic acid) from the lysosome into the cytoplasm after the breakdown of sialoglycoconjugates like glycoproteins and glycolipids.[3][5][7]
Molecular Consequences of SLC17A5 Mutations
Over 50 pathogenic mutations have been identified in the SLC17A5 gene.[3][7] These mutations, which include missense, nonsense, splicing, and deletion variants, lead to a loss of sialin function.[3] The resulting impairment of the active transport system for free sialic acid across the lysosomal membrane causes its accumulation within the lysosome.[5][10] This intralysosomal storage is the primary cellular defect in ISSD.[4][6] The accumulation of the negatively charged sialic acid is thought to disrupt various cellular processes, including lysosomal pH homeostasis and autophagy, contributing to the multisystemic pathology observed in the disease.[3][12][13]
Clinical Manifestations and Disease Spectrum
Fthis compound presents as a clinical spectrum, with ISSD being the most severe form.[1][14] The milder form is known as Salla disease, first identified in a Finnish population.[2][3]
Key Clinical Features of ISSD:
-
Prenatal/Neonatal Onset: Symptoms often appear before or shortly after birth.[8][14] Nonimmune hydrops fetalis and neonatal ascites are common presentations.[1][6]
-
Neurological Impairment: Severe developmental delay, profound intellectual disability, hypotonia, and seizures are characteristic.[2][5]
-
Systemic Involvement: Hepatosplenomegaly (enlarged liver and spleen), cardiomegaly (enlarged heart), and nephrotic syndrome are frequently observed.[1][6][15]
-
Dysmorphic Features: Patients often develop coarse facial features over time.[1][14]
-
Skeletal Abnormalities: Dysostosis (abnormal bone formation) and clubfeet can occur.[2][8]
-
Prognosis: The disease is rapidly progressive, and life expectancy is severely reduced, with survival often limited to early childhood.[1][16]
Quantitative Data Summary
Table 1: Disease Prevalence and Genetics
| Parameter | Value | Reference |
| Worldwide Prevalence (Fthis compound) | <1 to 3 per 1,000,000 | [1][7] |
| Inheritance Pattern | Autosomal Recessive | [7][16] |
| Causal Gene | SLC17A5 | [2][9] |
| Gene Locus | 6q14-q15 | [10] |
| Reported Pathogenic Variants | >50 | [3][7] |
| Reported Cases Worldwide | ~250-260 | [1][7] |
Table 2: Biomarker Levels in Fthis compound
| Biomarker | ISSD (Severe Form) | Salla Disease (Milder Form) | Normal Control Range | Reference |
| Urinary Free Sialic Acid | ~100-fold increase over normal | ~10-fold increase over normal | Varies with age (e.g., 0-9.8 mmol/mol creatinine for >10 years) | [1][3][17] |
| Fibroblast Free Sialic Acid | Up to 86-fold increase | ~9-fold increase | Not specified | [18] |
| CSF Free Sialic Acid | Elevated | Elevated (may be elevated even with normal urine levels) | Not specified | [3] |
Note: Urinary excretion values are often normalized to creatinine.[17]
Table 3: Clinical Outcomes in a Quantitative Natural History Study (N=116)
| Parameter | Median Value | Reference |
| Age at Onset | 0.17 years | [19] |
| Age at Diagnosis | 3 years | [19] |
| Diagnostic Delay | 2.5 years | [19] |
| Survival | 11 years | [19] |
Diagnosis
A definitive diagnosis of ISSD involves a combination of clinical evaluation, biochemical analysis, and molecular genetic testing.[7]
Differential diagnoses include other disorders with elevated sialic acid, such as sialuria (where sialic acid is elevated in the cytoplasm, not the lysosome) and galactosialidosis (where sialic acid is bound to glycoconjugates).[1][7]
Experimental Protocols
Quantification of Free Sialic Acid in Urine via HPLC-Tandem Mass Spectrometry
This method provides rapid, sensitive, and specific quantification of free sialic acid.[17]
Methodology:
-
Sample Preparation:
-
Adjust urine sample volume to an equivalent of 100 nmol of creatinine to normalize for urine concentration.[17]
-
Add a known quantity of an internal standard (e.g., 2-keto-3-deoxy-d-glycero-d-galactonononic acid or ¹³C₃-sialic acid).[17][20]
-
Dilute the sample with water to a final volume (e.g., 250 µL).[17]
-
Filter the sample before injection.[20]
-
-
Chromatography:
-
Mass Spectrometry:
-
Quantification:
-
Calculate the concentration of sialic acid based on the ratio of its peak area to that of the internal standard, plotted against a standard curve.
-
Express the final result as mmol of sialic acid per mol of creatinine.[17]
-
Molecular Genetic Analysis of the SLC17A5 Gene
This process identifies the causative mutations in the SLC17A5 gene.[1][11]
Methodology:
-
DNA Extraction: Isolate genomic DNA from a patient sample (e.g., whole blood, cultured fibroblasts).
-
PCR Amplification:
-
Design intronic primers that flank each of the 11 coding exons of the SLC17A5 gene.[11]
-
Perform Polymerase Chain Reaction (PCR) for each exon to amplify the entire coding region and the exon-intron boundaries.[11]
-
PCR reactions are typically run for 30-35 cycles with specific annealing temperatures for each primer pair.[11]
-
-
Sequencing:
-
Data Analysis:
-
Align the patient's sequence reads to the SLC17A5 reference sequence (e.g., NCBI RefSeq transcripts).[22]
-
Identify variants (single nucleotide variants, small insertions/deletions) by comparing the patient's sequence to the reference.
-
Confirm that identified variants are present on both alleles (biallelic) to establish the autosomal recessive inheritance pattern.[1]
-
-
Deletion/Duplication Analysis (if necessary):
-
If sequencing identifies only one or no pathogenic variants in a patient with a clear biochemical diagnosis, perform gene-targeted deletion/duplication analysis to detect larger exon-level or whole-gene copy number variants.[1]
-
Disrupted Cellular Signaling in Lysosomal Storage Disorders
The lysosome is not merely a recycling center but a critical hub for cellular signaling, nutrient sensing, and metabolic regulation.[13] In LSDs like ISSD, the primary storage defect triggers a complex cascade of secondary pathological events.[12][23] While the precise pathways downstream of sialic acid accumulation are still under investigation, research into related LSDs provides a framework for understanding the potential consequences.[24][25]
Key Disrupted Pathways:
-
Autophagy: The accumulation of substrate can impair the fusion of autophagosomes with lysosomes, disrupting the clearance of damaged organelles and misfolded proteins, which is central to neuronal health.[13]
-
Inflammation: Stressed lysosomes can activate inflammatory pathways, leading to chronic neuroinflammation driven by microglial activation, a common feature in many neurodegenerative LSDs.[24][25]
-
Calcium Homeostasis: Lysosomes are important stores of intracellular calcium. Their dysfunction can lead to aberrant calcium signaling, impacting a multitude of cellular processes, including apoptosis.[12]
-
Lipid Metabolism: The proper function of the endo-lysosomal system is critical for cholesterol and lipid trafficking. Disruptions can lead to secondary accumulation of other molecules and affect membrane biology, which is particularly relevant for myelination in the central nervous system.[12][13]
Therapeutic Strategies and Future Directions
Currently, there is no approved, disease-modifying therapy for ISSD.[3][7] Patient management is supportive and symptomatic, including nutritional support, physical therapy, and anti-convulsant medications for seizures.[7][8]
Potential Future Therapeutic Avenues:
-
Gene Therapy: Introducing a functional copy of the SLC17A5 gene via viral vectors (e.g., AAV) is a promising strategy to restore sialin function in affected cells, particularly neurons.
-
Small Molecule Chaperones: For certain missense mutations, small molecules could potentially be developed to help the misfolded sialin protein achieve its correct conformation and trafficking to the lysosomal membrane.
-
Substrate Reduction Therapy (SRT): While more challenging for a transport defect than an enzyme deficiency, strategies to reduce the influx of sialoglycoconjugates into the lysosome could theoretically lessen the burden of sialic acid accumulation.
-
Targeting Downstream Pathways: Developing drugs that mitigate the secondary effects of lysosomal storage, such as neuroinflammation or impaired autophagy, could help manage disease progression.[24]
Recent elucidation of the cryo-electron microscopy structure of human sialin provides a significant breakthrough, offering a detailed molecular blueprint that can accelerate structure-based drug design and the development of targeted therapies for Fthis compound.[26]
References
- 1. Free Sialic Acid Storage Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Infantile free sialic acid storage disease - Wikipedia [en.wikipedia.org]
- 3. Free Sialic Acid Storage Disorder: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infantile sialic acid storage disease: biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free sialic acid storage disorder: MedlinePlus Genetics [medlineplus.gov]
- 6. Clinical spectrum of infantile free sialic acid storage disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orphanet: Free sialic acid storage disease [orpha.net]
- 8. SSA - POMS: DI 23022.780 - Infantile Free Sialic Acid Storage Disease - 09/25/2025 [secure.ssa.gov]
- 9. myriad.com [myriad.com]
- 10. Infantile Sialic Acid Storage Disease | Syndromes: Rapid Recognition and Perioperative Implications, 2e | AccessAnesthesiology | McGraw Hill Medical [accessanesthesiology.mhmedical.com]
- 11. The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular pathophysiology of lysosomal storage diseases - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Sialic Acid Storage Disease | Boston Children's Hospital [childrenshospital.org]
- 15. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 16. medlineplus.gov [medlineplus.gov]
- 17. Quantification of free sialic acid in urine by HPLC-electrospray tandem mass spectrometry: a tool for the diagnosis of sialic acid storage disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A cross-sectional quantitative analysis of the natural history of free sialic acid storage disease-an ultra-orphan multisystemic lysosomal storage disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. providers2.genedx.com [providers2.genedx.com]
- 23. Molecular Mechanisms in Lysosomal Storage Diseases: From Pathogenesis to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. academic.oup.com [academic.oup.com]
- 26. STAR Foundation - Unraveling the Mysteries of SLC17A5 [star-foundation.io]
Animal Models for Sialic Acid Storage Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current animal models used to study sialic acid storage disorders, also known as free sialic acid storage diseases (FSASD). These rare, autosomal recessive lysosomal storage disorders are caused by mutations in the SLC17A5 gene, which encodes the lysosomal sialic acid transporter, sialin. The dysfunction of sialin leads to the accumulation of free sialic acid within lysosomes, resulting in a spectrum of clinical phenotypes, from the severe infantile form (ISSD) to the milder Salla disease. This document details the characteristics of available animal models, presents quantitative data in a comparative format, provides detailed experimental protocols, and visualizes key biological and experimental pathways.
Mouse Models of Sialic acid Storage Disorders
Mouse models have been instrumental in elucidating the pathophysiology of sialic acid storage disorders and for testing potential therapeutic interventions. The primary models developed are the Slc17a5 knockout and knock-in mice.
Slc17a5 Knockout (KO) Mouse
The Slc17a5 knockout mouse is a model for the most severe form of the disease, infantile free sialic acid storage disease (ISSD).[1][2] These mice exhibit a severe phenotype characterized by rapid neurodegeneration and a significantly shortened lifespan.[3]
Pathophysiology and Phenotype:
-
Lysosomal Storage: Slc17a5 knockout mice show prominent lysosomal vacuolization in various tissues, including the central and peripheral nervous systems.[1][4] These vacuoles are positive for the lysosomal marker LAMP-1.[4]
-
Sialic Acid Accumulation: There is a significant accumulation of free sialic acid in the tissues of these mice. For instance, cultured fibroblasts from Slc17a5-/- mice show a free sialic acid concentration of 66 nmol/mg protein, which is substantially higher than in wild-type or heterozygous littermates.[3]
-
Neurological Impairment: The mice display progressive leukoencephalopathy, characterized by hypomyelination in the central nervous system.[1][5] This is associated with a decreased number of mature oligodendrocytes.[5] Behaviorally, they exhibit poor coordination and seizures.[2]
-
Growth and Lifespan: These mice experience growth delays and have a severely reduced lifespan, typically dying within three weeks of birth.[3]
Slc17a5 p.Arg39Cys Knock-in (KI) Mouse
A knock-in mouse model carrying the p.Arg39Cys mutation, the most common mutation found in patients with the milder Salla disease, has also been developed.[6][7] This model is crucial for studying the less severe, chronic aspects of the disease and for evaluating therapies aimed at this specific patient population.
Pathophysiology and Phenotype:
-
Milder Phenotype: While detailed phenotypic data on homozygous knock-in mice is still emerging, heterozygous Slc17a5 p.Arg39Cys mice do not show significant alterations in brain ganglioside concentrations, which are complex lipids containing sialic acid.[6][7][8][9]
-
Research Applications: This model is valuable for investigating the long-term consequences of partial sialin dysfunction and for studying potential links between SLC17A5 mutations and other neurodegenerative conditions like Parkinson's disease.[6][7][8][9]
Zebrafish Models
While zebrafish have been used to model other lysosomal storage diseases and disorders of sialic acid metabolism, a specific, well-characterized zebrafish model for SLC17A5-related sialic acid storage disease is not yet prominently described in the scientific literature.[10][11][12][13][14][15] The use of morpholinos to transiently knock down gene expression is a common technique in zebrafish; however, the potential for off-target effects and discrepancies between morphant and stable mutant phenotypes necessitates careful validation.[11][14][15] The generation of a stable slc17a5 knockout or knock-in zebrafish line could provide a valuable high-throughput screening platform for drug discovery.
Quantitative Data Summary
The following tables summarize the key quantitative data from the described mouse models to facilitate comparison.
Table 1: Phenotypic Comparison of Slc17a5 Mouse Models
| Parameter | Slc17a5 Knockout (KO) | Slc17a5 p.Arg39Cys Knock-in (KI) (Heterozygous) | Wild-Type (WT) |
| Lifespan | ~3 weeks[3] | Normal (data on homozygotes pending) | Normal |
| Free Sialic Acid (Fibroblasts) | 66 nmol/mg protein[3] | Not significantly different from WT[6][7] | Baseline levels |
| Motor Coordination | Impaired (e.g., reduced distance in open field test)[3] | Not significantly different from WT[6][7] | Normal |
| CNS Myelination | Severely reduced[1][5] | Not significantly different from WT[6][7] | Normal |
| Lysosomal Vacuolization | Prominent in CNS and peripheral tissues[1][4] | Not reported to be significantly different from WT | Absent |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of animal models for sialic acid storage disorders.
Behavioral Analysis
The open field test is used to assess general locomotor activity and anxiety-like behavior.[2][16][17][18][19]
Protocol:
-
Acclimation: Individually house mice in the testing room for at least 30 minutes prior to the test to minimize stress. The room should be dimly lit (e.g., 100-200 lux).[16][18][19]
-
Apparatus: Use a square or circular arena (e.g., 50x50 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone by video tracking software.[2][16]
-
Procedure: Gently place the mouse in the center of the arena and allow it to explore freely for a set period (e.g., 10-20 minutes).[2][16][19]
-
Data Collection: A video camera mounted above the arena records the mouse's activity. Automated tracking software is used to measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[2][16]
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.[19]
The rotarod test is used to assess motor coordination and balance.[1][3][4][20][21]
Protocol:
-
Acclimation: Acclimate the mice to the testing room as described for the open field test.[20]
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure: Place the mouse on the stationary rod. Once the mouse is stable, start the rotation, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).[3][20]
-
Data Collection: Record the latency to fall from the rod. The test is typically repeated for several trials with an inter-trial interval (e.g., 15 minutes).[3][20]
-
Cleaning: Clean the rod with 70% ethanol between each mouse.[20]
Histological Analysis
H&E staining is a standard histological method to visualize tissue morphology and identify cellular abnormalities such as vacuolization.[6][22][23][24][25]
Protocol:
-
Tissue Preparation: Perfuse the mouse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Dissect the brain and post-fix in 4% PFA overnight. Cryoprotect the brain by incubating in a sucrose solution (e.g., 30% in PBS) until it sinks. Embed the brain in a suitable medium (e.g., OCT) and freeze.[6]
-
Sectioning: Cut 10-20 µm thick sections using a cryostat and mount them on glass slides.[6]
-
Deparaffinization and Rehydration (for paraffin-embedded tissue): Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) and finally water to rehydrate the tissue.[23]
-
Staining:
-
Immerse slides in hematoxylin solution (e.g., Mayer's) for 3-5 minutes to stain cell nuclei blue.[23]
-
Rinse thoroughly in running tap water.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute) to enhance the blue staining.
-
Counterstain with eosin Y solution for 1-2 minutes to stain the cytoplasm and extracellular matrix in shades of pink and red.[23]
-
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount a coverslip using a permanent mounting medium.[23]
IHC is used to detect the presence and localization of specific proteins in tissue sections. LAMP-1 is a marker for lysosomes and late endosomes.[26][27][28][29][30]
Protocol:
-
Tissue Preparation and Sectioning: Prepare tissue sections as described for H&E staining.[26]
-
Antigen Retrieval (if necessary): For some antibodies, it may be necessary to unmask the epitope by heat-induced or enzymatic antigen retrieval methods.
-
Blocking: Incubate the sections in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against LAMP-1 diluted in blocking buffer overnight at 4°C.[26]
-
Secondary Antibody Incubation: After washing with PBS, incubate the sections with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[27]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Wash the sections and mount a coverslip with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Biochemical Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying free sialic acid in biological samples.[31][32][33][34][35]
Protocol:
-
Sample Preparation (from cultured fibroblasts):
-
Harvest and wash the cells with PBS.
-
Lyse the cells by sonication or with a suitable lysis buffer.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Precipitate proteins from the lysate using a solvent like acetonitrile.[35]
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the free sialic acid.
-
-
Internal Standard: Add a known amount of a stable isotope-labeled sialic acid (e.g., 13C3-sialic acid) to the sample as an internal standard for accurate quantification.[31]
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the sialic acid from other components on a suitable chromatography column (e.g., a HILIC column).
-
Detect and quantify the sialic acid and the internal standard using multiple reaction monitoring (MRM) in negative electrospray ionization mode. The transitions monitored are typically m/z 308.2 -> 87.0 for sialic acid and m/z 311.2 -> 90.0 for the 13C3-labeled internal standard.[32]
-
-
Data Analysis: Calculate the concentration of free sialic acid in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Normalize the result to the protein concentration of the cell lysate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by sialic acid storage and a typical experimental workflow for characterizing animal models.
Signaling Pathways
The accumulation of sialic acid and other substrates within the lysosome leads to lysosomal stress, which can disrupt several key cellular signaling pathways.
References
- 1. MPD: JaxCC1: project protocol [phenome.jax.org]
- 2. Open field test for mice [protocols.io]
- 3. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 4. albany.edu [albany.edu]
- 5. The Lysosomal Sialic Acid Transporter Sialin Is Required for Normal CNS Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sectioning and HE staining of Mouse Brain and embryo by Cryostat [protocols.io]
- 7. Lack of significant ganglioside changes in Slc17a5 heterozygous mice: Relevance to Fthis compound and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lack of significant ganglioside changes in Slc17a5 heterozygous mice: Relevance to Fthis compound and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. A Primer for Morpholino Use in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lessons from morpholino-based screening in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 17. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 18. MPD: JaxCC1: project protocol [phenome.jax.org]
- 19. bowdish.ca [bowdish.ca]
- 20. mmpc.org [mmpc.org]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 22. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 25. researchgate.net [researchgate.net]
- 26. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 27. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 28. Immunohistochemistry (IHC) protocol [hellobio.com]
- 29. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 30. Free-floating Immunostaining of Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Prenatal screening of sialic acid storage disease and confirmation in cultured fibroblasts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Quantification of free and total sialic acid excretion by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. files.core.ac.uk [files.core.ac.uk]
- 35. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Culturing Fibroblasts from Small Angle Strabismus with a V-pattern (SASD) Patients
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Small Angle Strabismus with a V-pattern (SASD) is a specific type of eye misalignment where the degree of horizontal deviation changes between upward and downward gaze. While the precise etiology of this compound is not fully understood, evidence suggests that abnormalities in the connective tissues of the extraocular muscles play a significant role.[1] Fibroblasts are the primary cells responsible for synthesizing and remodeling the extracellular matrix (ECM) in connective tissues. Therefore, the study of fibroblasts cultured from this compound patients offers a valuable in vitro model to investigate the cellular and molecular mechanisms underlying this condition.
Recent studies on strabismus have revealed dysregulation in the expression of genes related to the ECM, particularly various types of collagens, in the extraocular muscles of patients.[1][2][3][4][5] This suggests that inherent abnormalities in fibroblast function could contribute to the altered tissue mechanics observed in strabismus. By isolating and culturing fibroblasts from this compound patients, researchers can explore disease-specific cellular behaviors, gene expression patterns, and responses to therapeutic agents.
These application notes provide a detailed protocol for the isolation, culture, and maintenance of fibroblasts derived from connective tissue biopsies of this compound patients. Additionally, we present a summary of relevant gene expression data from related studies and a diagram of a key signaling pathway implicated in fibroblast pathology.
Data Presentation
While specific quantitative data for fibroblasts from this compound patients is not yet available in the literature, studies on strabismus and other fibrotic conditions provide valuable insights into potential molecular targets. The following table summarizes genes with altered expression in the extraocular muscles of strabismus patients, which can serve as a basis for investigation in cultured this compound fibroblasts.
Table 1: Summary of Dysregulated Genes in Strabismic Extraocular Muscles
| Gene Category | Gene Name | Regulation in Strabismus | Function | Reference |
| Extracellular Matrix | COL1A2, COL4A4, COL6A1, COL6A2, COL8A1, COL11A1, COL11A2, COL16A1 | Upregulated | Collagen synthesis and ECM structure | [1] |
| MMP2 | Upregulated | ECM degradation | [2][3] | |
| TIMP1, TIMP2 | Upregulated | Inhibition of MMPs | [2][3] | |
| Growth Factors & Cytokines | CTGF | Upregulated | Promotes fibrosis and ECM synthesis | [2][3] |
| TNF | Upregulated | Pro-inflammatory cytokine | [2][3] | |
| IL-6 | Upregulated | Pro-inflammatory cytokine | [1] | |
| TGF-β | Upregulated | Key regulator of fibrosis | [6] | |
| Myofibroblast Markers | ACTA2 (α-SMA) | Upregulated | Indicator of fibroblast-to-myofibroblast differentiation | [7][8] |
Experimental Protocols
This section provides a detailed methodology for the establishment and maintenance of primary fibroblast cultures from small connective tissue biopsies obtained from this compound patients. The protocol is adapted from standard procedures for human fibroblast culture.[9][10][11][12][13][14][15][16][17]
1. Materials and Reagents:
-
Media and Solutions:
-
Fibroblast Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.[11][12][16]
-
Transport Medium: DMEM with 2x Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free.
-
Trypsin-EDTA (0.25%).
-
DMSO (cell culture grade) for cryopreservation.
-
-
Labware:
-
Sterile 15 mL and 50 mL conical tubes.
-
Sterile scalpel blades and forceps.
-
6-well, 10 cm, and T-25/T-75 cell culture flasks.
-
Sterile serological pipettes and pipette tips.
-
-
Equipment:
-
Class II Biological Safety Cabinet.
-
Humidified incubator at 37°C with 5% CO2.
-
Inverted microscope.
-
Centrifuge.
-
Water bath at 37°C.
-
Cryogenic storage container.
-
2. Protocol for Isolation and Culture of Fibroblasts (Explant Method):
This non-enzymatic method is gentle on the tissue and is highly reproducible for small biopsy samples.[12]
-
2.1. Biopsy Collection and Transport:
-
A small (e.g., 2-4 mm) punch biopsy of connective tissue (e.g., Tenon's capsule) is obtained from the patient during surgery under sterile conditions.
-
The biopsy is immediately placed in a sterile tube containing transport medium on ice.
-
The sample should be processed in the laboratory within 24 hours.
-
-
2.2. Explant Preparation and Plating:
-
In a biological safety cabinet, transfer the biopsy to a sterile petri dish containing a small amount of PBS to wash the tissue.
-
Mince the tissue into small pieces (approximately 1 mm³) using sterile scalpels.
-
Using sterile forceps, place 3-5 tissue pieces into each well of a 6-well plate. Ensure the pieces are spaced apart to allow for cell migration.
-
Carefully add a very small volume (e.g., 0.5 mL) of Fibroblast Growth Medium to each well, ensuring the tissue pieces are not submerged but are in contact with the medium. This encourages adherence to the plastic.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2. Do not disturb the plate for the first 48-72 hours to allow the explants to attach.
-
-
2.3. Primary Culture Maintenance:
-
After 3-4 days, begin to add 1 mL of fresh, pre-warmed Fibroblast Growth Medium to each well every 2-3 days.[12]
-
Monitor the explants daily for fibroblast outgrowth. Fibroblasts will appear as spindle-shaped cells migrating from the tissue pieces. This can take 7-14 days.[12]
-
Once a significant number of fibroblasts have migrated out and the culture is approximately 70-80% confluent, the cells can be subcultured.
-
3. Subculturing (Passaging) Fibroblasts:
-
3.1. Cell Detachment:
-
Aspirate the medium from the well.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C for 3-5 minutes, or until the cells round up and detach.[11]
-
Observe the cells under an inverted microscope to confirm detachment. Gently tap the side of the plate to dislodge any remaining adherent cells.
-
-
3.2. Neutralization and Collection:
-
Add 2 mL of Fibroblast Growth Medium (containing FBS) to neutralize the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[16]
-
-
3.3. Re-seeding:
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh Fibroblast Growth Medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a new T-25 or T-75 flask at a density of 5,000-10,000 cells/cm².
-
Incubate at 37°C and 5% CO2. Change the medium every 2-3 days.
-
4. Cryopreservation of Fibroblast Stocks:
-
Follow the subculturing protocol until the cell collection step.
-
After centrifugation, resuspend the cell pellet in a cryopreservation medium consisting of 90% FBS and 10% DMSO.
-
Aliquot 1 mL of the cell suspension (typically 1 x 10^6 cells/mL) into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
For long-term storage, transfer the vials to a liquid nitrogen freezer.
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Workflow for isolating and culturing fibroblasts from this compound patient biopsies.
Signaling Pathway Diagram: TGF-β Signaling in Fibroblasts
Transforming Growth Factor-beta (TGF-β) is a critical signaling pathway that promotes fibroblast activation and the transition to a pro-fibrotic myofibroblast phenotype.[6] This pathway is a key area of investigation for diseases involving connective tissue abnormalities.
Caption: TGF-β signaling pathway leading to fibroblast activation and fibrosis.
References
- 1. Expression profiling of extracellular matrix related genes in patients with strabismus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered Protein Composition and Gene Expression in Strabismic Human Extraocular Muscles and Tendons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered Protein Composition and Gene Expression in Strabismic Human Extraocular Muscles and Tendons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression profiling of extracellular matrix related genes in patients with strabismus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in Gene Expression between Strabismic and Normal Human Extraocular Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β1 promotes SCD1 expression via the PI3K-Akt-mTOR-SREBP1 signaling pathway in lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Unraveling SSc Pathophysiology; The Myofibroblast [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Generating Primary Fibroblast Cultures from Mouse Ear and Tail Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fibroblast.org [fibroblast.org]
- 12. kosheeka.com [kosheeka.com]
- 13. Three-Dimensional Culture of Orbital Fibroblasts From Thyroid Eye Disease Induce In Vivo-Like Tissue Remodeling and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. coriell.org [coriell.org]
- 15. Primary Human Fibroblast Cell Culture [protocols.io]
- 16. salk.edu [salk.edu]
- 17. buckinstitute.org [buckinstitute.org]
Application Notes and Protocols for Creating a Knockout Mouse Model for the SLC17A5 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SLC17A5 gene encodes a lysosomal membrane protein called sialin, which is crucial for transporting free sialic acid from the lysosome into the cytoplasm.[1][2] Mutations in this gene are responsible for lysosomal storage disorders, including Salla disease and the more severe infantile sialic acid storage disease (ISSD), which are characterized by the accumulation of free sialic acid in lysosomes and severe neurological impairments.[1][2] Creating a knockout (KO) mouse model for the Slc17A5 gene is an invaluable tool for studying the pathophysiology of these diseases, understanding the in vivo functions of sialin, and for the preclinical evaluation of potential therapeutic strategies.
This document provides detailed application notes and protocols for the generation of an Slc17a5 knockout mouse model using two primary methodologies: homologous recombination in embryonic stem (ES) cells and the CRISPR-Cas9 gene-editing system.
I. Gene Targeting via Homologous Recombination in Embryonic Stem Cells
This traditional approach involves the introduction of a targeting vector into mouse ES cells to replace the endogenous Slc17a5 gene with a non-functional version, typically containing a selectable marker.
Experimental Workflow
The overall workflow for generating an Slc17a5 KO mouse using homologous recombination is depicted below.
Protocols
The targeting vector is designed to replace a critical exon of the Slc17a5 gene with a neomycin resistance cassette (neo).[3] Homology arms, typically several kilobases in length, flank the neo cassette to facilitate homologous recombination. A negative selection marker, such as a thymidine kinase (tk) cassette, is often included outside the homology arms to select against random integration.
Materials:
-
High-fidelity DNA polymerase
-
Restriction enzymes
-
T4 DNA ligase
-
Bacterial artificial chromosome (BAC) containing the mouse Slc17a5 gene from a 129 mouse strain.
-
Plasmid backbone (e.g., pPNT) containing positive (neo) and negative (tk) selection markers.
Procedure:
-
Design and Amplify Homology Arms:
-
Identify a critical exon of the Slc17a5 gene for deletion. For Slc17a5, targeting exon 2 has been shown to create a knockout model.
-
Design primers to amplify a 3-5 kb 5' homology arm and a 3-5 kb 3' homology arm from the BAC clone.
-
Incorporate unique restriction sites at the ends of the primers for cloning into the vector backbone.
-
-
Clone Homology Arms into Vector:
-
Digest the amplified homology arms and the targeting vector backbone with the appropriate restriction enzymes.
-
Ligate the 5' and 3' homology arms into the vector, flanking the neo cassette.
-
-
Vector Verification:
-
Confirm the correct orientation and sequence of the inserted homology arms by restriction digestion and Sanger sequencing.
-
Prepare a large quantity of the finalized targeting vector and linearize it with a unique restriction enzyme outside the homology regions before electroporation.
-
| Component | Recommended Length/Feature |
| 5' Homology Arm | 3-5 kb |
| 3' Homology Arm | 3-5 kb |
| Positive Selection | Neomycin resistance cassette (neo) |
| Negative Selection | Thymidine kinase cassette (tk) |
Table 1: Key Features of the Slc17a5 Targeting Vector
Mouse ES cells are cultured and then electroporated with the linearized targeting vector.
Materials:
-
Mouse embryonic stem cells (e.g., from a 129 strain)
-
ES cell culture medium (DMEM, 15% FBS, LIF, 2-mercaptoethanol, non-essential amino acids, L-glutamine)
-
Feeder cells (e.g., mouse embryonic fibroblasts, MEFs)
-
Trypsin-EDTA
-
Electroporator and cuvettes (0.4 cm gap)
-
Linearized Slc17a5 targeting vector
Procedure:
-
ES Cell Culture:
-
Culture ES cells on a layer of mitotically inactivated MEF feeder cells.
-
Maintain the cells in an undifferentiated state by passaging every 2-3 days.
-
-
Electroporation:
-
Harvest ES cells and prepare a single-cell suspension.
-
Resuspend approximately 1 x 107 cells in electroporation buffer.
-
Add 25-50 µg of the linearized targeting vector to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply an electrical pulse. Typical parameters for a Bio-Rad Gene Pulser are 230-250 V and 500 µF.[4]
-
-
Plating and Selection:
-
Plate the electroporated cells onto gelatin-coated plates with fresh feeder cells.
-
After 24-48 hours, begin positive-negative selection by adding G418 (for neo) and Ganciclovir (for tk) to the culture medium.
-
Continue selection for 7-10 days, changing the medium daily.
-
| Parameter | Value |
| ES Cells per Electroporation | 1 x 107 |
| Linearized Vector DNA | 25-50 µg |
| Electroporation Voltage | 230-250 V |
| Capacitance | 500 µF |
| G418 Concentration | 150-200 µg/mL |
| Ganciclovir Concentration | 2 µM |
Table 2: Electroporation and Selection Parameters
Resistant colonies are picked and screened for correct gene targeting by PCR and Southern blot analysis.
Procedure:
-
PCR Screening:
-
Design PCR primers with one primer located outside the targeting vector's homology arm and the other within the neo cassette. This ensures amplification only occurs in correctly targeted clones.
-
-
Southern Blot Analysis:
-
Expand PCR-positive clones.
-
Isolate genomic DNA and digest with a suitable restriction enzyme that cuts outside the targeted region.
-
Separate the digested DNA by agarose gel electrophoresis and transfer to a nylon membrane.
-
Hybridize the membrane with a radiolabeled DNA probe that binds to a region outside the homology arms of the targeting vector.
-
Correctly targeted clones will show a different band size compared to the wild-type allele.
-
Correctly targeted ES cell clones are injected into blastocysts, which are then transferred to pseudopregnant female mice to generate chimeric offspring.
Procedure:
-
Blastocyst Injection:
-
Inject 10-15 targeted ES cells into the blastocoel of 3.5-day-old blastocysts (e.g., from C57BL/6 mice).
-
-
Embryo Transfer:
-
Surgically transfer the injected blastocysts into the uterine horns of pseudopregnant female mice.
-
-
Chimera Identification and Breeding:
-
Chimeric pups are identified by their coat color, which will be a mix of the ES cell line (e.g., agouti) and the blastocyst (e.g., black).
-
Breed male chimeras with a high percentage of ES cell contribution to wild-type females (e.g., C57BL/6).
-
Offspring with the ES cell-derived coat color have the potential to carry the targeted allele.[5]
-
-
Genotyping:
-
Genotype the offspring by PCR to identify heterozygous carriers of the Slc17a5 knockout allele.
-
Intercross heterozygous mice to generate homozygous knockout mice.
-
II. Gene Targeting via CRISPR-Cas9
The CRISPR-Cas9 system offers a more rapid and direct method for generating knockout mice by introducing targeted double-strand breaks in the Slc17a5 gene within mouse zygotes.
Experimental Workflow
The workflow for generating an Slc17a5 KO mouse using CRISPR-Cas9 is outlined below.
Protocols
Effective gRNAs are critical for successful gene editing. It is recommended to design and test multiple gRNAs targeting a critical early exon of the Slc17a5 gene.
Procedure:
-
gRNA Design:
-
Use online design tools (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide gRNA sequences in the mouse Slc17a5 gene that precede a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
Select gRNAs with high on-target scores and low off-target scores.
-
-
gRNA Synthesis:
-
Synthesize the selected gRNAs using in vitro transcription kits or order synthetic gRNAs.
-
-
In Vitro Validation (Optional but Recommended):
-
Test the cleavage efficiency of the gRNAs in vitro using a PCR-amplified fragment of the Slc17a5 target region and recombinant Cas9 protein.
-
A mixture of Cas9 (as mRNA or protein) and the gRNA(s) is microinjected into the cytoplasm or pronucleus of fertilized mouse eggs.
Materials:
-
Superovulated female mice and stud males
-
Fertilized zygotes
-
Cas9 mRNA or protein
-
Synthesized Slc17a5 gRNAs
-
Microinjection setup
Procedure:
-
Zygote Collection:
-
Harvest fertilized zygotes from superovulated female mice.
-
-
Microinjection:
-
Prepare an injection mix containing Cas9 and gRNA(s).
-
Inject the mixture into the pronucleus or cytoplasm of the zygotes.
-
-
Embryo Transfer:
-
Transfer the injected zygotes into the oviducts of pseudopregnant female mice.
-
| Component | Concentration |
| Cas9 mRNA | 100 ng/µL |
| or Cas9 Protein | 50 ng/µL |
| gRNA | 50 ng/µL |
Table 3: Recommended Microinjection Concentrations
Pups born from the embryo transfer (F0 generation) are screened for mutations in the Slc17a5 gene.
Procedure:
-
Genotyping Founder Mice:
-
Isolate genomic DNA from tail biopsies of F0 pups.
-
PCR amplify the targeted region of the Slc17a5 gene.
-
Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.
-
-
Breeding for Germline Transmission:
-
Breed founder mice with identified frameshift mutations to wild-type mice.
-
-
Establishment of the KO Line:
-
Genotype the F1 offspring to confirm germline transmission of the knockout allele.
-
Intercross heterozygous F1 mice to produce homozygous Slc17a5 knockout mice.
-
III. Genotyping and Validation of Knockout Mice
PCR Genotyping Protocol
A three-primer PCR strategy can be used to distinguish between wild-type, heterozygous, and homozygous knockout alleles.
Primers:
-
Forward Primer (Fwd): Binds upstream of the targeted region.
-
Wild-type Reverse Primer (WT-Rev): Binds within the deleted region.
-
Mutant Reverse Primer (Mut-Rev): Binds within the inserted selection cassette (for homologous recombination) or is designed to produce a different size product with the forward primer in the case of a CRISPR-mediated deletion.
| Genotype | Expected PCR Products |
| Wild-type (+/+) | Fwd + WT-Rev: Single band of expected size |
| Heterozygous (+/-) | Fwd + WT-Rev: Wild-type bandFwd + Mut-Rev: Mutant band |
| Homozygous (-/-) | Fwd + Mut-Rev: Single band of expected size |
Table 4: Expected PCR Genotyping Results
Validation of Knockout
The absence of the SLC17A5 protein in homozygous knockout mice should be confirmed.
-
Western Blot: Use an antibody specific for the SLC17A5 protein to probe protein lysates from various tissues (e.g., brain, liver) of wild-type, heterozygous, and homozygous knockout mice. No band should be detected in the homozygous knockout samples.
-
Immunohistochemistry: Perform staining on tissue sections to confirm the absence of SLC17A5 protein in situ.
IV. Phenotypic Analysis
Slc17a5 knockout mice are expected to exhibit phenotypes consistent with free sialic acid storage disorders.
| Phenotype | Observation in Slc17a5-/- Mice | Reference |
| Biochemical | Accumulation of free sialic acid in tissues (e.g., fibroblasts, liver) | [6] |
| Neurological | Severe hypomyelination in the central nervous system | [6] |
| Growth | Failure to thrive, smaller size compared to littermates | |
| Survival | Premature death, typically within the first few weeks of life | [6] |
Table 5: Expected Phenotypes of Slc17a5 Knockout Mice
V. SLC17A5 Functional Pathway
SLC17A5's primary role is as a lysosomal transporter. Its dysfunction leads to the pathological accumulation of sialic acid, disrupting cellular homeostasis.
This diagram illustrates that SLC17A5 transports free sialic acid, generated from the breakdown of sialoglycoconjugates by sialidase, out of the lysosome. In an Slc17a5 knockout model, this transport is blocked, leading to the accumulation of sialic acid within the lysosome, which in turn causes downstream pathological effects.
Conclusion
The generation of an Slc17a5 knockout mouse model is a powerful approach to investigate the molecular mechanisms underlying free sialic acid storage disorders and to test novel therapeutic interventions. Both homologous recombination and CRISPR-Cas9 technologies can be effectively employed to create this essential research tool. The protocols and data presented here provide a comprehensive guide for researchers embarking on this endeavor.
References
Application Notes and Protocols for Prenatal Diagnosis of Succinic Semialdehyde Dehydrogenase Deficiency (SSADH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic semialdehyde dehydrogenase (SSADH) deficiency, also known as 4-hydroxybutyric aciduria, is a rare autosomal recessive inborn error of metabolism affecting the degradation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2][3][4][5] The enzymatic block leads to the accumulation of GABA and its metabolic byproduct, gamma-hydroxybutyric acid (GHB), in physiological fluids.[1][2][3][4][5] Clinical manifestations are broad and often non-specific, including developmental delay, intellectual disability, hypotonia, seizures, and ataxia.[3][5][6] Given the severity of the neurological sequelae, accurate and timely prenatal diagnosis is crucial for at-risk families to make informed decisions.
These application notes provide a comprehensive overview of the current methodologies for the prenatal diagnosis of SSADH deficiency, including biochemical and molecular genetic approaches. Detailed protocols for key experimental procedures are provided to guide researchers and clinicians in the accurate identification of affected fetuses.
Diagnostic Methodologies
The prenatal diagnosis of SSADH deficiency primarily relies on invasive testing procedures to obtain fetal samples, such as amniocentesis and chorionic villus sampling (CVS). The diagnostic approach involves a combination of biochemical analysis to detect the hallmark metabolite and molecular genetic testing to identify the causative mutations in the ALDH5A1 gene.[1][4][5] A combined approach is recommended to enhance diagnostic accuracy.
Biochemical Analysis: Quantification of 4-Hydroxybutyric Acid (4-HBA)
The definitive biochemical marker for SSADH deficiency is the elevated concentration of 4-hydroxybutyric acid (4-HBA or GHB) in bodily fluids.[1][4][5] For prenatal diagnosis, 4-HBA levels are measured in amniotic fluid.[5][7][8][9]
Molecular Genetic Testing: ALDH5A1 Gene Analysis
SSADH deficiency is caused by mutations in the ALDH5A1 gene, located on chromosome 6p22, which encodes the SSADH enzyme.[3][6][10] Molecular genetic testing involves sequencing the ALDH5A1 gene to identify pathogenic variants in fetal DNA obtained from chorionic villi or cultured amniocytes.[1][3] Once the familial mutations are known, targeted mutation analysis can be performed.
Non-Invasive Prenatal Testing (NIPT)
Non-invasive prenatal testing (NIPT) using cell-free fetal DNA (cffDNA) from maternal plasma is a rapidly evolving field. While NIPT is widely used for aneuploidy screening, its application for single-gene disorders, particularly autosomal recessive conditions like SSADH deficiency, is still emerging and presents technical challenges.[2][11][12][13] Currently, NIPT for SSADH deficiency is not routinely available and is primarily in the research and development phase. The main hurdles include the low fraction of fetal DNA in maternal circulation and the high background of maternal DNA, which can interfere with the detection of fetal mutations.[2][11][12][13]
Data Presentation
Table 1: Performance Characteristics of Prenatal Diagnostic Methods for SSADH Deficiency
| Diagnostic Method | Sample Type | Analyte/Target | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Notes |
| Biochemical Analysis | Amniotic Fluid | 4-Hydroxybutyric Acid (4-HBA) | High (approaching 100%) | High (approaching 100%) | High | High | Considered a reliable method for prenatal diagnosis.[7][8][9] |
| Molecular Genetic Testing | Chorionic Villi, Cultured Amniocytes | ALDH5A1 Gene Mutations | >99% for known familial mutations | >99% for known familial mutations | High | High | Highly accurate when familial mutations are identified.[1][3] |
| Combined Approach | Amniotic Fluid and/or Chorionic Villi | 4-HBA and ALDH5A1 Mutations | Very High | Very High | Very High | Very High | The combination of biochemical and molecular testing provides the highest diagnostic accuracy. |
| Non-Invasive Prenatal Testing (NIPT) | Maternal Plasma | Cell-free fetal DNA (ALDH5A1 mutations) | Under Investigation | Under Investigation | Under Investigation | Under Investigation | Currently in the research and development phase for SSADH deficiency.[2][11][12][13] |
Note: Specific quantitative data for sensitivity, specificity, PPV, and NPV for prenatal diagnosis of SSADH deficiency are not extensively reported in the literature as it is a rare disease and testing is typically performed in at-risk families where the pre-test probability is high. The performance characteristics are inferred from the reliability and accuracy reported in case studies and clinical guidelines.
Experimental Protocols
Protocol 1: Sample Collection - Amniocentesis and Chorionic Villus Sampling
Amniocentesis
Amniocentesis is typically performed between 15 and 20 weeks of gestation.[14][15][16] Under ultrasound guidance, a thin needle is inserted through the maternal abdomen into the amniotic sac to withdraw approximately 20 mL of amniotic fluid.[14][15][16] The fluid contains fetal cells that can be cultured for genetic analysis and the supernatant can be used for biochemical analysis.
Chorionic Villus Sampling (CVS)
CVS is usually performed between 10 and 13 weeks of gestation.[14][16][17] A sample of chorionic villi (placental tissue) is obtained either transcervically or transabdominally under ultrasound guidance.[14][17] This tissue can be used directly for DNA extraction and molecular genetic analysis.
Protocol 2: Quantitative Analysis of 4-Hydroxybutyric Acid in Amniotic Fluid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the quantitative analysis of 4-HBA in amniotic fluid. Specific parameters may need to be optimized based on the instrumentation and reagents available in the laboratory.
1. Reagents and Materials
-
Amniotic fluid sample
-
Internal Standard (IS): Deuterated 4-HBA (d6-GHB)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Sample Preparation
-
To 100 µL of amniotic fluid, add a known amount of the internal standard (d6-GHB).
-
Acidify the sample with HCl.
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Vortex the mixture and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
3. Derivatization
-
Reconstitute the dried extract in a small volume of derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS).
-
Incubate the mixture at 70°C for 20-30 minutes to allow for complete derivatization of 4-HBA to its trimethylsilyl (TMS) derivative.
4. GC-MS Analysis
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Monitor characteristic ions for the TMS derivatives of 4-HBA and the d6-GHB internal standard.
-
5. Data Analysis
-
Quantify the amount of 4-HBA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 4-HBA.
Protocol 3: ALDH5A1 Gene Sequencing from Fetal DNA
This protocol outlines the general steps for sequencing the ALDH5A1 gene from DNA extracted from chorionic villi or cultured amniocytes.
1. DNA Extraction
-
Extract genomic DNA from the fetal sample (chorionic villi or cultured amniocytes) using a commercially available DNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using spectrophotometry or fluorometry.
2. PCR Amplification
-
Design primers to amplify all coding exons and flanking intronic regions of the ALDH5A1 gene.
-
Perform PCR amplification for each exon using the extracted fetal DNA as a template. A standard PCR reaction includes DNA template, forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.
-
PCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for each primer pair)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
3. PCR Product Purification
-
Verify the successful amplification of the target exons by agarose gel electrophoresis.
-
Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic methods.
4. Sanger Sequencing
-
Perform cycle sequencing reactions for each purified PCR product using both forward and reverse primers in separate reactions. The reaction mix includes the purified PCR product, a sequencing primer, fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), and DNA polymerase.
-
Purify the sequencing products to remove unincorporated ddNTPs.
-
Analyze the sequencing products by capillary electrophoresis on an automated DNA sequencer.
5. Data Analysis
-
Assemble the sequencing reads and align them to the ALDH5A1 reference sequence.
-
Analyze the sequence data for any variations from the reference sequence, including single nucleotide variants, insertions, and deletions.
-
Confirm any identified variants and interpret their pathogenicity based on established guidelines and databases.
Visualizations
GABA Metabolism Pathway and the Impact of SSADH Deficiency
Caption: GABA metabolism pathway illustrating the enzymatic block in SSADH deficiency.
Prenatal Diagnosis Workflow for SSADH Deficiency
Caption: Workflow for the prenatal diagnosis of SSADH deficiency.
References
- 1. Succinic semialdehyde dehydrogenase deficiency of four Chinese patients and prenatal diagnosis for three fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-invasive prenatal testing: a revolutionary journey in prenatal testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical features and ALDH5A1 gene findings in 13 Chinese cases with succinic semialdehyde dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinic Semialdehyde Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Succinic Semialdehyde Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel ALDH5A1 variants and genotype: Phenotype correlation in SSADH deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre- and postnatal diagnosis of succinic semialdehyde dehydrogenase deficiency using enzyme and metabolite assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotope dilution analysis of 4-hydroxybutyric acid: an accurate method for quantification in physiological fluids and the prenatal diagnosis of 4-hydroxybutyric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prenatal detection of succinic semialdehyde dehydrogenase deficiency (4-hydroxybutyric aciduria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genecards.org [genecards.org]
- 11. Non-invasive prenatal testing for autosomal recessive disorders: A new promising approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a comprehensive noninvasive prenatal test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (PDF) Development of Novel Noninvasive Prenatal Testing [research.amanote.com]
- 14. merckmanuals.com [merckmanuals.com]
- 15. Amniocentesis and chorionic villus sampling for prenatal diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amniocentesis and chorionic villus sampling for prenatal diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to perform transabdominal chorionic villus sampling: a practical guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Stored Sialic Acid Using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Sialic acids are a family of nine-carbon acidic monosaccharides typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. They play crucial roles in numerous biological processes, including cell-cell recognition, immune responses, and signal transduction. The accurate quantification of sialic acid is critical, particularly in the context of Sialic Acid Storage Diseases (SASD), a group of autosomal recessive lysosomal storage disorders. These diseases are caused by mutations in the SLC17A5 gene, which encodes for the lysosomal sialic acid transporter, sialin. A defective sialin transporter leads to the accumulation of free sialic acid within the lysosomes, resulting in a spectrum of neurodegenerative phenotypes ranging from the milder Salla disease to the severe Infantile Sialic Acid Storage Disease (ISSD).[1][2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a robust, sensitive, and specific method for the definitive diagnosis and monitoring of this compound.[3] This technique allows for the direct quantification of free sialic acid in various biological matrices, including amniotic fluid, cultured fibroblasts, and urine, providing a clear distinction between affected individuals and healthy controls.[1][4] This application note provides detailed protocols for the quantification of stored free sialic acid using LC-MS/MS, presents typical quantitative data, and illustrates the underlying pathological mechanism and experimental workflows.
Pathophysiology of Sialic Acid Storage Disease
Sialic Acid Storage Disease results from the malfunction of the sialin protein, a lysosomal membrane transporter responsible for exporting free sialic acid—generated from the breakdown of glycoconjugates—from the lysosome into the cytoplasm. In affected individuals, this transport is impaired, leading to the pathological accumulation of free sialic acid within the lysosome.
References
- 1. Prenatal screening of sialic acid storage disease and confirmation in cultured fibroblasts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Free Sialic Acid Storage Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantification of free and total sialic acid excretion by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and molecular analyses of infantile sialic acid storage disease in a patient with nonimmune hydrops fetalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Off-Target Effects in saCas9 Gene Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects in Staphylococcus aureus Cas9 (saCas9) gene therapy experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of saCas9 gene therapy?
Off-target effects refer to the unintended cleavage or binding of the saCas9 nuclease at genomic loci that are not the intended target sequence.[1][2] These unintended modifications can lead to adverse events, including insertional mutagenesis, chromosomal rearrangements, and activation or inactivation of genes, posing a significant challenge for the clinical application of CRISPR-Cas9 technologies.[1]
Q2: Why is saCas9 sometimes preferred over the more commonly used Streptococcus pyogenes Cas9 (spCas9) for gene therapy applications?
SaCas9 is smaller than spCas9, which facilitates its packaging into adeno-associated virus (AAV) vectors, a common delivery vehicle for in vivo gene therapy.[3] Additionally, saCas9 recognizes a longer and more complex protospacer adjacent motif (PAM) sequence (5'-NGGRRT-3') compared to spCas9 (5'-NGG-3'), which inherently increases its specificity and reduces the likelihood of off-target cleavage.[1][4]
Q3: What are the primary causes of off-target effects with saCas9?
The main causes of off-target effects include:
-
Guide RNA (sgRNA) promiscuity: The sgRNA may guide the saCas9 nuclease to genomic sites that have high sequence similarity to the intended target.[5] Cas9 is known to tolerate some mismatches between the sgRNA and the DNA sequence.[5]
-
High concentration of Cas9/sgRNA: Prolonged or excessive expression of the saCas9 and sgRNA components can increase the chances of cleavage at suboptimal sites.[6][7]
-
Chromatin accessibility: Open chromatin regions may be more susceptible to off-target cleavage.
Troubleshooting Guide
Issue 1: High frequency of off-target mutations detected in my experiment.
| Potential Cause | Recommended Solution |
| Suboptimal sgRNA Design | 1. Redesign sgRNA: Use computational tools to predict and select sgRNAs with minimal predicted off-target sites. Aim for a GC content between 40-60% to enhance on-target activity.[1][4]2. Truncated sgRNAs: Consider using truncated sgRNAs (17-18 nucleotides) as they can decrease off-target effects while maintaining on-target activity.[8][9]3. Chemical Modifications: Incorporate chemical modifications into the sgRNA backbone to reduce off-target cleavage while preserving on-target efficiency.[1] |
| Wild-Type saCas9 Nuclease | 1. Use High-Fidelity saCas9 Variants: Employ engineered variants like efSaCas9 or SaCas9-HF which have been shown to dramatically reduce off-target effects (approximately 2- to 93-fold improvements for efSaCas9).[10][11][12] These variants often have amino acid substitutions that decrease non-specific DNA contacts.[13] |
| Delivery Method | 1. Deliver as Ribonucleoprotein (RNP): Deliver the saCas9 enzyme pre-complexed with the sgRNA as an RNP. This transient delivery method limits the time the nuclease is active in the cell, thereby reducing off-target cleavage compared to plasmid-based delivery.[6][14][15][16]2. Optimize Delivery Concentration: Titrate the concentration of the saCas9-sgRNA complex to the lowest effective dose to minimize off-target activity.[7] |
| Paired Nickase Strategy | 1. Utilize saCas9 Nickases: Use a mutated saCas9 that only cuts one strand of the DNA (a nickase). By using two sgRNAs to create a double nick at the target site, specificity is greatly increased as it is highly improbable that two independent off-target nicks will occur in close proximity.[1][5][7] |
Issue 2: Low on-target editing efficiency.
| Potential Cause | Recommended Solution |
| Ineffective sgRNA | 1. Verify sgRNA Design: Ensure the sgRNA targets a unique genomic sequence with the correct PAM (5'-NGGRRT-3').2. Test Multiple sgRNAs: Empirically test 2-3 different sgRNAs for your target gene to identify the most efficient one. |
| Poor Delivery Efficiency | 1. Optimize Transfection/Transduction: Optimize the delivery protocol (e.g., electroporation, lipofection, AAV transduction) for your specific cell type.[2]2. Confirm Delivery: Use a reporter system (e.g., fluorescently labeled Cas9) to confirm successful delivery into the target cells. |
| Cell Cycle State | 1. Synchronize Cells: For homology-directed repair (HDR) based editing, synchronizing cells in the S or G2 phase of the cell cycle can improve efficiency.[2] |
Quantitative Data on Off-Target Reduction Strategies
The following tables summarize quantitative data on the performance of different strategies to reduce off-target effects.
Table 1: Comparison of High-Fidelity saCas9 Variants
| saCas9 Variant | Key Mutation(s) | Reported Off-Target Reduction | Reference |
| efSaCas9 | N260D | ~2- to 93-fold improvement over wild-type | [10][11] |
| SaCas9-HF | N260D, R595A, N985A, R1015A | Renders most off-target events undetectable | [12] |
Table 2: Off-Target Detection Method Comparison
| Method | Principle | Sensitivity | Throughput | Reference |
| GUIDE-seq | Integration of double-stranded oligonucleotides (dsODNs) into DSBs in living cells. | Can detect indel frequencies as low as 0.03%. | Moderate | [5][17] |
| CIRCLE-seq | In vitro cleavage of circularized genomic DNA followed by sequencing. | High sensitivity with low sequencing depth requirements. | High | [5][18][19][20] |
| Digenome-seq | In vitro digestion of genomic DNA with Cas9-RNP followed by whole-genome sequencing. | Sensitivity of 0.1% or lower. | Low (due to high read depth requirement) | [21] |
| SITE-seq | Biotinylation and streptavidin pulldown of cleaved genomic sites before sequencing. | Requires less sequencing coverage than Digenome-seq. | High | [5] |
Experimental Protocols
Protocol 1: Genome-Wide Off-Target Analysis using GUIDE-seq
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) allows for the sensitive detection of off-target cleavage events in living cells.
Materials:
-
Plasmids encoding saCas9 and sgRNA, or purified saCas9 RNP complex
-
End-protected double-stranded oligodeoxynucleotides (dsODNs)
-
Cell line of interest
-
Transfection reagent or electroporation system
-
Genomic DNA purification kit
-
Reagents for NGS library preparation
Methodology:
-
Co-transfection: Co-transfect the target cells with the saCas9 expression plasmid, sgRNA expression plasmid, and the dsODN. Alternatively, deliver the saCas9 RNP complex with the dsODN.[22] A control with dsODN only is required.[17]
-
Genomic DNA Isolation: After 48-72 hours, harvest the cells and isolate genomic DNA.
-
Library Preparation:
-
Next-Generation Sequencing: Sequence the prepared library on an Illumina platform.
-
Data Analysis: Align the sequencing reads to the reference genome to identify on- and off-target cleavage sites, which are marked by the integration of the dsODN tag.
Protocol 2: In Vitro Off-Target Analysis using CIRCLE-seq
CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing) is a highly sensitive, unbiased in vitro method to identify genome-wide nuclease activity.
Materials:
-
High-quality genomic DNA
-
Purified saCas9 protein and in vitro transcribed sgRNA
-
Reagents for DNA shearing, end-repair, A-tailing, and ligation
-
Exonucleases (Lambda and Exonuclease I)
-
Plasmid-Safe ATP-dependent DNase
-
Reagents for NGS library preparation
Methodology:
-
Genomic DNA Preparation:
-
Extract high molecular weight genomic DNA.
-
Shear the DNA to an average size of 300 bp.[25]
-
Perform end-repair and A-tailing.
-
-
Circularization:
-
In Vitro Cleavage:
-
Library Preparation and Sequencing:
-
Ligate sequencing adapters to the linearized DNA fragments resulting from saCas9 cleavage.
-
Amplify the library via PCR.
-
Perform paired-end sequencing on an Illumina platform.[25]
-
-
Data Analysis: Map the paired-end reads to the reference genome to identify cleavage sites.
Visualizations
References
- 1. dovepress.com [dovepress.com]
- 2. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 3. Frontiers | The Off-Targets of Clustered Regularly Interspaced Short Palindromic Repeats Gene Editing [frontiersin.org]
- 4. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 7. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. High-fidelity SaCas9 identified by directional screening in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rationally engineered Staphylococcus aureus Cas9 nucleases with high genome-wide specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. youtube.com [youtube.com]
- 15. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Defining CRISPR-Cas9 genome-wide nuclease activities with CIRCLE-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Defining CRISPR–Cas9 genome-wide nuclease activities with CIRCLE-seq | Springer Nature Experiments [experiments.springernature.com]
- 20. Defining CRISPR-Cas9 genome-wide nuclease activities with CIRCLE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. vedtopkar.com [vedtopkar.com]
- 24. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Circularization for In vitro Reporting of Cleavage Effects (CIRCLE-seq) [protocols.io]
Validation & Comparative
validating a new biomarker for SASD progression
To effectively create a comparison guide for validating a new biomarker for "SASD progression," it is essential to first define "this compound." As "this compound" is not a standard medical acronym, please specify the full name of the disease or condition you are referring to.
Once the specific disease is identified, a comprehensive guide can be developed that includes:
-
Current Biomarkers: A detailed comparison of existing biomarkers used to monitor the progression of the specified disease.
-
Validation Methods: A thorough overview of the experimental protocols required to validate a new biomarker for this condition.
-
Signaling Pathways: Diagrams of the key signaling pathways involved in the disease's progression.
-
Data Comparison: Clearly structured tables presenting quantitative data from relevant studies to compare the performance of different biomarkers.
Please provide the full name for "this compound" to proceed with generating a tailored and accurate comparison guide.
Safety Operating Guide
Essential Safety and Handling Guidelines for Sulfo-SASD
For researchers, scientists, and drug development professionals utilizing Sulfo-SASD (Sulfosuccinimidyl-2-(p-azidosalicylamido)ethyl-1,3-dithiopropionate), this document provides immediate and essential safety and logistical information. Adherence to these procedural guidelines is critical for ensuring a safe laboratory environment and the integrity of your experimental outcomes.
Personal Protective Equipment (PPE) and Handling
While Sulfo-SASD is not classified as a hazardous substance under the Globally Harmonized System (GHS), standard laboratory best practices for handling chemical powders should be strictly followed.[1]
Core Handling Procedures:
-
Ensure work is conducted in a well-ventilated area to minimize inhalation of the powder.
-
Avoid the formation of dust.
-
Wear appropriate personal protective equipment at all times.
-
Refrain from eating, drinking, or smoking in the handling area.[2]
-
Wash hands thoroughly after handling the substance.[2]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a sufficient barrier for handling non-hazardous chemical powders. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes or airborne powder. |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Not generally required under normal use with good ventilation. Use a NIOSH-approved respirator if dust generation is unavoidable. | Protects against inhalation of fine particles if engineering controls are insufficient. |
Operational Plans: Storage and Accidental Release
Proper storage and a clear plan for accidental releases are fundamental to laboratory safety.
Storage:
-
Store Sulfo-SASD in a cool, well-ventilated place.[2]
-
The recommended storage temperature is between 2-8°C.
-
The substance is light-sensitive and should be protected from light.
-
Keep the container tightly closed to prevent moisture contamination.
Accidental Release Measures: In the event of a spill, follow these steps:
-
Ventilate the area of the spillage.[2]
-
Equip appropriate PPE before cleanup.
-
Mechanically recover the product. [2] This involves carefully sweeping or vacuuming the solid material to avoid generating dust.
-
Dispose of the collected material and any contaminated surfaces in an authorized waste container.
First Aid Procedures
In case of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and ensure they are comfortable for breathing.[2] |
| Skin Contact | Wash the affected skin with plenty of water.[2] |
| Eye Contact | As a precaution, rinse the eyes with water.[2] |
| Ingestion | If feeling unwell, call a poison center or a doctor for medical advice.[2] |
Disposal Plan
While Sulfo-SASD is not classified as hazardous, all chemical waste must be disposed of responsibly and in accordance with institutional and local regulations.
-
Solid Waste: Dispose of solid Sulfo-SASD and materials used for spill cleanup in a designated container for non-hazardous chemical waste. This should then be collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's policies.
-
Liquid Waste: Any solutions containing Sulfo-SASD should be collected in a clearly labeled, sealed waste container. Consult your institution's EHS guidelines for proper disposal procedures for non-hazardous aqueous waste. Some institutions may permit drain disposal for certain non-hazardous solutions after neutralization and with copious amounts of water, but this requires prior approval.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as chemical waste. Once cleaned and the label is defaced, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.
Experimental Protocol: General Workflow for Protein Crosslinking
The following provides a general methodology for using Sulfo-SASD as a crosslinking agent in protein interaction studies. This protocol should be adapted and optimized for specific experimental conditions.
-
Reagent Preparation: Allow the vial of Sulfo-SASD to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the desired concentration by dissolving the powder in an appropriate buffer (e.g., PBS, HEPES).
-
Protein Reaction: Add the Sulfo-SASD stock solution to the purified "bait" protein solution at a specific molar excess. The reaction is typically carried out for 30-60 minutes at room temperature or on ice.
-
Removal of Excess Crosslinker: It is critical to remove unreacted Sulfo-SASD to prevent non-specific crosslinking. This is typically achieved through desalting columns or dialysis.
-
Interaction and Crosslinking: The activated "bait" protein is then incubated with the "prey" protein or cell lysate to allow for interaction.
-
Photoactivation: The crosslinking reaction is initiated by exposing the sample to UV light at a specific wavelength and duration.
-
Analysis: The crosslinked protein complexes can then be analyzed by various techniques, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify interacting partners.
Visualizing Workflows and Relationships
To further clarify the procedural steps and logical connections, the following diagrams are provided.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
